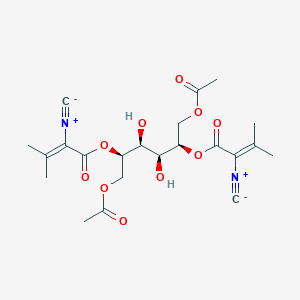![molecular formula C23H27ClN2O2 B1261506 N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide is an organochlorine compound and a member of biphenyls.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide is a derivative within the broader category of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds, including those with 3-chlorophenyl substituents, have been synthesized and characterized through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, single crystal X-ray diffraction studies (Özer et al., 2009).
Structure-Activity Relationships
- The compound belongs to a class of chemicals that have been studied for their structure-activity relationships, particularly focusing on their interaction with biological receptors. For instance, studies on pyrazole derivatives, which share a structural similarity, have been instrumental in understanding the binding sites of cannabinoid receptors (Lan et al., 1999).
Molecular Interaction Studies
- Molecular interaction studies, particularly those involving the CB1 cannabinoid receptor, have utilized compounds structurally related to this compound. These studies employ methods like the AM1 molecular orbital method for conformational analysis, aiding in the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antitumor Activity Evaluation
- Some derivatives in this chemical class have been synthesized and investigated for their potential anticancer activities. Specifically, certain compounds have shown promising antiproliferative effects against breast cancer cells, highlighting the therapeutic potential of these derivatives in oncology research (Yurttaş et al., 2014).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties. Studies have synthesized and screened compounds for their in vitro antibacterial and antifungal activities, demonstrating the potential use of these derivatives in combating infectious diseases (Desai et al., 2011).
Propriétés
Formule moléculaire |
C23H27ClN2O2 |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
N-[3-(3-chlorophenyl)phenyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,13-14,17-18H,7-12,15-16H2,(H,25,27) |
Clé InChI |
KCTKQIJFSAJZNG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4CCOC4 |
SMILES canonique |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4CCOC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


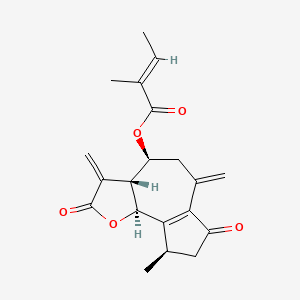

![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1261427.png)
![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)


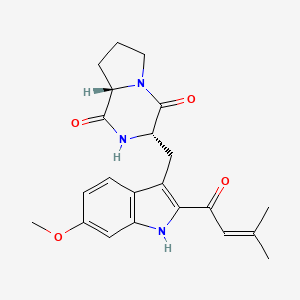
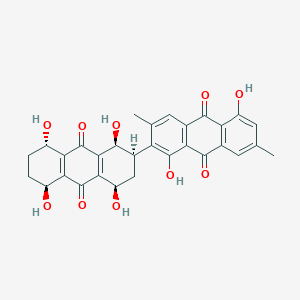
![8-Ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B1261438.png)
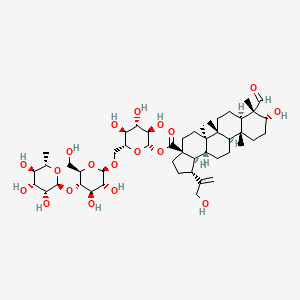
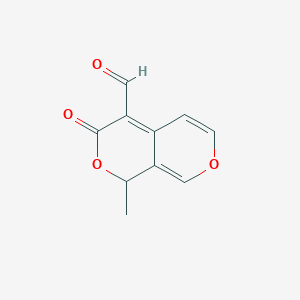
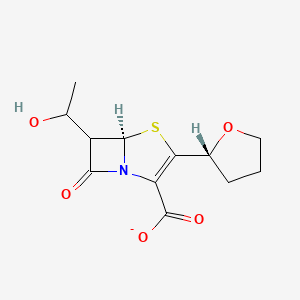
![5-Iodo-6-[(2-iminoimidazolidine-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1261445.png)
